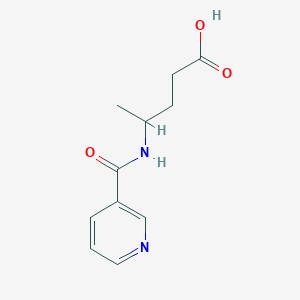
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one, also known as DOP or 4-Amino-DOP, is a chemical compound that has been widely studied for its potential applications in scientific research. It is a derivative of dopamine, a neurotransmitter that plays a key role in the brain's reward and pleasure centers. DOP has been shown to have unique biochemical and physiological effects that make it a valuable tool for studying the mechanisms of dopamine signaling and related processes.
作用機序
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one acts as an agonist at dopamine receptors, specifically the D1 and D2 subtypes. It binds to these receptors and activates downstream signaling pathways, leading to changes in cellular function. The exact mechanism of action of 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one is not fully understood, but it is thought to involve the modulation of intracellular second messenger systems, such as cAMP and calcium signaling.
Biochemical and Physiological Effects:
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one has been shown to have a number of unique biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to increase dopamine release in the brain, leading to changes in behavior and cognition. 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one has also been shown to modulate the activity of other neurotransmitter systems, such as glutamate and GABA, suggesting that it may have broader effects on brain function.
実験室実験の利点と制限
One advantage of using 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one in lab experiments is its specificity for dopamine receptors, which allows for targeted manipulation of dopamine signaling pathways. 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one is also relatively stable and easy to handle, making it a convenient tool for researchers. However, one limitation of using 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one is its potential for off-target effects on other neurotransmitter systems, which may complicate interpretation of experimental results.
将来の方向性
There are many potential future directions for research on 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one and its applications in scientific research. One area of interest is the development of new synthetic methods for producing 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one and related compounds, which could expand the range of tools available to researchers. Another area of interest is the use of 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one in animal models of neurological and psychiatric disorders, such as Parkinson's disease and addiction, to better understand the underlying mechanisms of these conditions. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one and its potential therapeutic applications.
合成法
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one can be synthesized through a multi-step process that involves the conversion of starting materials into intermediate compounds, followed by a final step of cyclization to form the desired product. One common synthesis method involves the reaction of 2,3-dihydroxyphenylacetaldehyde with 2-amino-4-pentanone in the presence of a reducing agent and a suitable catalyst. The resulting intermediate is then treated with a base to induce cyclization and form 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one.
科学的研究の応用
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one has been used extensively in scientific research as a tool for studying the mechanisms of dopamine signaling and related processes. It has been shown to bind to and activate dopamine receptors, leading to changes in intracellular signaling pathways and downstream effects on cellular function. 4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one has also been used as a probe to study the role of dopamine in various physiological processes, such as learning and memory, reward and motivation, and movement control.
特性
IUPAC Name |
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-11(15)6-7-14(17)16-9-8-12-4-2-3-5-13(12)10-16/h2-5,11H,6-10,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXLEZUENDWZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)N1CCC2=CC=CC=C2C1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-(3,4-dihydro-1H-isoquinolin-2-yl)pentan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578106.png)
![2-[(4-Bromo-2-chloro-6-methylphenoxy)methyl]prop-2-enoic acid](/img/structure/B7578115.png)
![N-methyl-N-[2-(methylamino)ethyl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7578123.png)

![N-(1-methylsulfonylpropan-2-yl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7578136.png)
![(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid](/img/structure/B7578141.png)
![4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B7578145.png)

![[3-(aminomethyl)pyrrolidin-1-yl]-(5-methyl-1H-pyrazol-3-yl)methanone](/img/structure/B7578157.png)


![3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)

![4-[[2-[(3-Chlorophenyl)methylsulfanyl]acetyl]amino]pentanoic acid](/img/structure/B7578205.png)